molecular formula C9H12O2 B6251973 non-8-yne-2,4-dione CAS No. 1195869-27-2

non-8-yne-2,4-dione

Cat. No.: B6251973
CAS No.: 1195869-27-2
M. Wt: 152.19 g/mol
InChI Key: UFEJOQRSUMSYCN-UHFFFAOYSA-N
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Description

Non-8-yne-2,4-dione is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1195869-27-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

non-8-yne-2,4-dione

InChI

InChI=1S/C9H12O2/c1-3-4-5-6-9(11)7-8(2)10/h1H,4-7H2,2H3

InChI Key

UFEJOQRSUMSYCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCCC#C

Purity

95

Origin of Product

United States

Conceptual Frameworks for Unsaturation and Carbonyl Functionalities in Organic Synthesis

The reactivity of organic molecules is fundamentally governed by the interplay of their constituent functional groups. In the case of alkynyl 1,3-diketones, the concepts of unsaturation and carbonyl functionality are central to their chemical behavior.

The α,β-unsaturated carbonyl unit is a key structural motif in many organic compounds, rendering them susceptible to nucleophilic attack at the β-carbon in a process known as vinylogous reactivity. wikipedia.org This extended conjugation allows for Michael additions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org The presence of a terminal alkyne introduces another site of unsaturation, which can participate in a wide array of reactions, including additions, cycloadditions, and metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov

The 1,3-diketone moiety itself is a versatile functional group. The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups allows for the ready formation of enolates, which are potent nucleophiles in various carbon-carbon bond-forming reactions. researchgate.net This acidity, coupled with the ability of the diketone to exist in keto-enol tautomeric forms, dictates much of its reactivity. The interaction between the electrophilic carbonyl carbons and the nucleophilic β-carbon of the unsaturated system, along with the reactivity of the terminal alkyne, creates a complex and highly tunable chemical entity. wikipedia.orgresearchgate.net

Academic Significance of Non 8 Yne 2,4 Dione Within Propargyl and Yne Dione Chemical Space

Non-8-yne-2,4-dione, with its terminal alkyne separated from the 1,3-dicarbonyl unit by a flexible alkyl chain, holds a specific and important place within the broader chemical space of propargyl and yne-dione compounds. Propargyl groups, which contain a C≡C triple bond adjacent to a CH2 group, are valuable building blocks in organic synthesis. mdpi.com The reactivity of the propargylic position allows for a variety of transformations, including the synthesis of allenes and other functionalized alkynes. mdpi.com

Yne-diones, which feature a carbon-carbon triple bond in conjugation with a dicarbonyl system, exhibit unique reactivity patterns. The direct electronic communication between the alkyne and the carbonyl groups influences their mutual reactivity, often leading to complex cyclization and rearrangement cascades. acs.org

This compound serves as a bridge between these two classes of compounds. The separation of the alkyne and diketone moieties by a polymethylene chain allows for the study of intramolecular interactions and reactions, such as cyclizations, that are dependent on the chain length and flexibility. Research in this area can lead to the development of novel synthetic routes to macrocycles and other complex ring systems. While specific documented research on this compound is not extensive, its structural features make it a prime candidate for exploring new synthetic methodologies. For instance, analogous diketones are known to undergo intramolecular reactions. rsc.org

Historical Perspectives on 1,3 Diketone and Terminal Alkyne Chemistry in Scholarly Literature

Retrosynthetic Analysis and Strategic Disconnections for 1,3-Diketone and Terminal Alkyne Moieties

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting key strategies for its construction. The first involves the formation of the β-diketone system, and the second focuses on the introduction of the terminal alkyne.

Formation of β-Diketones via Claisen Condensation and Related Methods

The Claisen condensation is a cornerstone in the synthesis of β-diketones. researchgate.netmdpi.com This reaction involves the base-promoted condensation of an ester with a ketone containing α-hydrogens to form a β-ketoester, which can then be converted to a β-diketone. organic-chemistry.org For a target like this compound, a plausible route involves the acylation of a ketone enolate. organic-chemistry.org

A common approach is the crossed Claisen condensation, where two different esters are used. organic-chemistry.org To achieve high yields of a single product, one of the ester partners should lack enolizable α-hydrogens. organic-chemistry.org The use of strong bases like sodium amide or sodium hydride can often improve the reaction yield. organic-chemistry.org

An alternative strategy involves the direct C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with acid chlorides, a reaction that can be catalyzed by mild Lewis acids. Another efficient method utilizes the reaction of ketones with thioesters, which undergo soft enolization and acylation to produce 1,3-diketones. organic-chemistry.org

Method Description Key Reagents Advantages
Claisen Condensation Base-promoted reaction between an ester and a ketone. researchgate.netmdpi.comSodium ethoxide, Sodium hydride organic-chemistry.orgWell-established, versatile.
Crossed Claisen Condensation Condensation of two different esters. organic-chemistry.orgOne non-enolizable ester partner organic-chemistry.orgGood for specific product formation.
Acylation of Silyl Enol Ethers Reaction of enol silyl ethers with acid chlorides. organic-chemistry.orgLewis acidsMild reaction conditions.
Acylation with Thioesters Reaction of ketones with thioesters. organic-chemistry.org-Efficient, avoids purification of acid chlorides.

Introduction of Terminal Alkynes: Alkylation and Cross-Coupling Strategies

The introduction of a terminal alkyne can be achieved through either alkylation or cross-coupling reactions.

Alkylation: A terminal alkyne can be deprotonated with a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), to form a nucleophilic acetylide anion. libretexts.orgresearchgate.net This anion can then react with a suitable alkyl halide in an alkylation reaction to form a new carbon-carbon bond. libretexts.org For the synthesis of this compound, this would involve reacting an acetylide with a precursor containing the diketone moiety and a leaving group. However, this approach is generally limited to primary alkyl halides, as secondary and tertiary halides tend to undergo elimination. libretexts.org

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. frontiersin.orggoogle.com While typically used for sp-sp2 coupling, modifications can allow for sp-sp3 coupling. Recent advancements have enabled the Sonogashira coupling of β-hydrogen-containing alkyl bromides and iodides under mild conditions. organic-chemistry.org Another strategy involves the copper-catalyzed coupling of terminal alkynes with Grignard reagents. organic-chemistry.org

Strategy Description Key Reagents/Catalysts Advantages
Alkylation Reaction of an acetylide anion with an alkyl halide. libretexts.orgNaNH2, n-BuLi libretexts.orgresearchgate.netGood for preparing substituted alkynes from simpler precursors. libretexts.org
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with an organic halide. frontiersin.orggoogle.comPalladium catalyst, Copper co-catalyst google.comMild conditions, good functional group tolerance. organic-chemistry.org
Copper-Catalyzed Coupling Coupling of terminal alkynes with Grignard reagents. organic-chemistry.orgCopper catalystBroad substrate scope. organic-chemistry.org

Direct Synthetic Routes to this compound

Regioselective Functionalization Approaches

A plausible direct synthesis could involve the propargylation of a pre-formed diketone, such as acetylacetone (B45752). This would entail the deprotonation of the diketone to form an enolate, followed by reaction with a propargyl halide. However, controlling the regioselectivity of the alkylation (C-alkylation vs. O-alkylation) can be a challenge.

Another approach could be the regioselective hydration of a corresponding ynone. researchgate.net Gold(I)-catalyzed hydration of ynones has been shown to be a facile and efficient method for the synthesis of 1,3-diketones at room temperature. researchgate.net

Chemo- and Stereoselective Syntheses of Unsaturated Dicarbonyl Compounds

Recent advancements in synthetic methodology offer chemo- and stereoselective routes to unsaturated dicarbonyl compounds. For instance, an electrochemical palladium-catalyzed reduction of alkynes has been developed for the chemo- and stereoselective synthesis of Z-alkenes. rsc.org While this produces an alkene rather than an alkyne, it highlights the potential for developing highly selective transformations.

Furthermore, a palladium-catalyzed regio- and stereoselective hydroaminocarbonylation of unsymmetrical internal alkynes has been reported for the synthesis of α,β-unsaturated amides, demonstrating excellent control over selectivity. bohrium.com Adapting such catalytic systems could potentially lead to the direct and selective synthesis of alkynyl 1,3-diketones.

Development of Novel Methodologies for Alkyne-Dione Scaffolds

The development of novel synthetic methods for constructing alkyne-dione scaffolds is an active area of research. One promising strategy involves the electrophilic cyclization of alkynes. nih.gov This approach has been used to generate a diverse range of sp2-rich scaffolds and could be adapted for the synthesis of cyclic or more complex alkyne-dione structures. nih.gov

Transition-metal-catalyzed reactions are at the forefront of these developments. For example, rhodium-catalyzed oxidative benzannulation reactions of 1-naphthylamines with internal alkynes have been used to prepare substituted anthracenes, showcasing the power of these catalysts in forming complex polycyclic systems. frontiersin.org Similarly, gold-catalyzed reactions are highly effective for activating alkynes, enabling the synthesis of complex organic molecules under mild conditions. frontiersin.org

Furthermore, cascade reactions offer an efficient means to construct complex molecules in a single operation. For instance, a rhodium(I)-catalyzed domino addition–cyclization reaction of arylboronic acids with alkynyl 1,3-diketones has been developed for the enantioselective synthesis of densely functionalized polycarbocycles. rsc.org This type of reaction, involving an alkenyl-to-aryl 1,4-Rh(I) migration, demonstrates the potential for creating highly complex molecular architectures from relatively simple starting materials. rsc.org

Catalytic Approaches (e.g., Ag(I)-catalyzed transformations of ene-yne-ketones)

Gold(I) catalysis is a powerful tool for activating alkynes. scienceopen.comnih.gov The hydration of ynones, catalyzed by gold(I) complexes, provides a direct route to 1,3-diketones. ucsb.edu This method often involves the assistance of a carbonyl group, which facilitates the formation of an intermediate that is subsequently opened by water. nih.gov For instance, diethynylketones can be converted into naphthol derivatives through a ketone-assisted hydration followed by cyclization. nih.gov Similarly, gold(I)-catalyzed cyclization of 1-(1-alkynyl)cyclopropyl ketones can generate furan (B31954) derivatives. hud.ac.uk

Silver(I) salts, in conjunction with rhodium(I), have been used in the cycloisomerization of allenyl aldehydes and ketones. hud.ac.uk Additionally, palladium-catalyzed methods have been developed for synthesizing furans from cyclic 1,3-diketones through C-H activation and alkene insertion, showcasing the versatility of metal catalysts in constructing complex molecules from dione (B5365651) precursors. mdpi.com

Iron(III) chloride, a low-cost and environmentally benign catalyst, has been used in the bicyclization of yne-allenones with indoles to produce cyclobuta[a]naphthalen-4-ols. nih.govfrontiersin.org This reaction proceeds via a proposed [2 + 2] cycloaddition followed by a 1,6-conjugate addition cascade. nih.govfrontiersin.org

Phosphine-Catalyzed Isomerizations and Transformations

Phosphine (B1218219) catalysis offers a mild and efficient method for various organic transformations, including the isomerization of alkynes. nih.gov Tertiary phosphines can act as nucleophilic catalysts, initiating reactions by adding to activated carbon-carbon multiple bonds. nih.gov The isomerization of an alkyne to a 1,3-diene is a well-documented phosphine-catalyzed process. researchgate.net This reaction involves the rearrangement of an electron-withdrawing group-activated alkyne to the corresponding conjugated diene. researchgate.net

The Trost-Rychnovsky isomerization, which utilizes triphenylphosphine (B44618) (PPh3) and a weak acid like phenol (B47542), is a notable example of this type of transformation. researchgate.net In some cases, pentane-2,4-dione has been used as an effective co-catalyst with polystyrene-supported triphenylphosphine to achieve high yields of (E,E)-α,β-δ,γ-dienones from 1,1-diethoxyalk-3-yn-2-ones. mdpi.com The phosphine catalyst initiates the isomerization, and the 1,3-diketone co-catalyst facilitates the proton transfer steps. mdpi.com

Phosphine-catalyzed annulation reactions are also powerful tools for constructing cyclic and spirocyclic compounds. For example, the [3 + 2] annulation of ynones with barbiturate-derived alkenes, assisted by a weak acid, yields functionalized spirobarbiturate-cyclopentanones. rsc.org In a different pathway, the presence of an inorganic base can lead to a [4 + 2] annulation, producing pyrano[2,3-d]pyrimidine-2,4(3H)-dione derivatives. rsc.org Furthermore, phosphine-catalyzed [4 + 2] annulation of γ-substituted allenoates with 2-arylidene-1H-indene-1,3(2H)-diones provides access to highly substituted spiro[4.5]dec-6-ene skeletons. nih.gov

Multicomponent Reaction Strategies for Diverse Dione Systems

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates significant parts of all starting materials. tandfonline.combeilstein-journals.org This approach is valued for its atom economy, time savings, and reduced need for intermediate isolation. tandfonline.com

Various dione systems, including 1,3-diketones, serve as key building blocks in MCRs. For instance, indane-1,3-dione is a common component in MCRs, often undergoing an initial Knoevenagel condensation followed by a Michael addition and cyclization to generate diverse heterocyclic structures. mdpi.com Similarly, cyclopentane-1,3-dione can participate in three-component reactions with arylamines and isatin (B1672199) to synthesize novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

The synthesis of complex chromophores and other functional π-electron systems has also been achieved through MCRs. rsc.org These can either involve coupling components to an existing chromophore scaffold or generating the entire π-system and scaffold concurrently from simpler starting materials. rsc.org

MCRs provide access to a wide array of heterocyclic compounds. For example, a three-component reaction of cyclohexa-1,3-dione, amines, and alkyl acetylenedicarboxylates, catalyzed by acid, can produce phenolic oxindoles. beilstein-journals.org Cerium(III) triflate has been shown to catalyze a multicomponent reaction between alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides to assemble triazole–oxazole derivatives. acs.org

Considerations in Synthetic Pathway Design for Scalability in Research Applications

When designing synthetic pathways for research applications, scalability is a crucial factor. An ideal synthesis should not only be efficient on a small scale but also amenable to larger-scale production without significant drops in yield or purity. Several factors influence the scalability of a reaction.

Catalyst and Reagent Choice: The use of robust and commercially available catalysts is advantageous. For instance, while some reactions may require complex, multi-step catalyst preparations, simpler systems like palladium acetate (B1210297) with appropriate ligands are often more scalable. mdpi.com The use of crude acid chlorides, avoiding purification steps, can enhance efficiency and reduce costs in acylation reactions to form 1,3-diketones. organic-chemistry.org Similarly, polymer-supported catalysts, such as polystyrene-supported triphenylphosphine, are beneficial as they are often stable, easily recovered by filtration, and can be reused. mdpi.com

Reaction Conditions: Mild reaction conditions, such as room temperature and atmospheric pressure, are generally preferred for scalability as they reduce the need for specialized equipment. Transition-metal-free conditions, like the reaction of tertiary amides with ketones in the presence of LiHMDS, offer good functional group tolerance and can be performed at room temperature. organic-chemistry.org

Process Optimization: Demonstrating scalability often involves performing the reaction on a larger scale (e.g., gram-scale or kilogram-scale) to identify any potential issues. For example, a Ni-catalyzed arylation and acyl migration to form tetrasubstituted alkenes was successfully demonstrated on a 1.2-gram scale. rsc.org In some cases, scaling up can lead to a decrease in yield or enantioselectivity, which may require re-optimization of the reaction conditions. acs.org For instance, a rhodium-catalyzed alkynylcyclopropanation was scaled up to produce over one gram of the desired product in excellent yield. nih.gov

Table of Research Findings on Scalability

Reaction TypeScaleYieldCatalyst/ReagentsReference
Aryl-acylation of 2-hexynyl phenol ester1.2 g84%Ni-catalyst rsc.org
Rh(II)-Catalyzed Alkynylcyclopropanation>1 gExcellent[Rh₂(TFA)₄] nih.gov
Organocatalytic reaction of arylacetylene and indole1.0 mmol92%Chiral Phosphoric Acid acs.org
Hydroformylation/Aldol Reaction-43% (2 steps)Pd(OAc)₂ pku.edu.cn

Reactions at the Terminal Alkyne Functionality

The terminal alkyne group is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond. These features allow it to participate in a variety of addition and coupling reactions.

Electrophilic Additions and Cycloaddition Pathways (e.g., [2+2] cycloadditions, 1,3-dipolar cycloadditions)

The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. For instance, the addition of halogens like bromine proceeds via a bromonium ion intermediate to yield a trans-dibromoalkene, which can be further halogenated to a tetrabromoalkane. libretexts.org

Cycloaddition reactions offer a powerful method for constructing ring systems. The terminal alkyne of this compound can act as a dipolarophile or a participant in [2+2] cycloadditions. vulcanchem.com

[2+2] Cycloadditions: These reactions typically involve the concerted or stepwise combination of two double or triple bonds to form a four-membered ring. The cycloaddition of terminal alkynes with electron-deficient alkenes can be catalyzed by various transition metals, including rhodium and gold complexes, to produce cyclobutene (B1205218) derivatives with high regioselectivity. organic-chemistry.orgacs.orgorganic-chemistry.org For example, rhodium-catalyzed systems can promote the formation of a bond between the internal carbon of the alkyne and the β-carbon of an acrylate. acs.org The mechanism is thought to involve the oxidative addition of the alkyne's C-H bond to the metal center, followed by nucleophilic attack and reductive elimination. acs.org

Catalyst SystemSubstratesProduct TypeSelectivityReference
8-Quinolinolato Rhodium/PhosphineTerminal Alkynes + Electron-Deficient AlkenesCyclobutenesHigh Regioselectivity organic-chemistry.orgacs.org
Cationic Gold(I) ComplexesTerminal Alkynes + AlkenesCyclobutenesRegioselective organic-chemistry.org
Various (Co, Ni, Ru, Rh, Re)Bicyclic Alkenes + AlkynesFused CyclobutenesVaries with catalyst researchgate.net

1,3-Dipolar Cycloadditions: The Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an organic azide (B81097) is a prominent example of "click chemistry," yielding a stable 1,2,3-triazole ring. wikipedia.orgwikipedia.org This reaction can proceed thermally, often producing a mixture of 1,4- and 1,5-disubstituted triazoles. wikipedia.orgresearchgate.net However, the use of a copper(I) catalyst (CuAAC) makes the reaction highly regioselective, affording exclusively the 1,4-isomer in high yields. wikipedia.orgnih.gov Alternatively, ruthenium catalysts (RuAAC) can be employed to selectively produce the 1,5-triazole isomer. wikipedia.org These reactions are modular, highly efficient, and tolerate a wide range of functional groups, making them suitable for applications like bioconjugation. wikipedia.orgnih.gov The alkyne in this compound is a suitable substrate for these cycloadditions, allowing for its conjugation with azide-containing molecules. vulcanchem.com

Nucleophilic Additions to Alkyne

The terminal alkyne in this compound is significantly more acidic than its alkane or alkene counterparts due to the sp hybridization of the carbon atom. libretexts.org This allows for deprotonation by a strong base (such as sodium amide or an organolithium reagent) to form a highly nucleophilic acetylide anion. libretexts.orgquora.com

This acetylide anion can then participate in nucleophilic addition reactions with various electrophiles, most notably carbonyl compounds like aldehydes and ketones. libretexts.org The attack on the carbonyl carbon forms an alkoxide intermediate, which upon protonation yields a propargyl alcohol. libretexts.org This reaction is a fundamental carbon-carbon bond-forming strategy. nih.gov Over the last decade, catalytic versions of this reaction have been developed, often using metals like copper, silver, or ruthenium, which can function in water and tolerate a wider array of functional groups. nih.govacs.org

Furthermore, nucleophilic conjugate additions to activated alkynes, such as α,β-alkynyl ketones, are also well-established. For instance, the addition of thiols (thiol-yne reaction) typically proceeds via an anti-addition mechanism to give the Z-isomer as the major product. acs.org

Cross-Coupling Reactions Involving Terminal Alkynes

The terminal alkyne functionality is a key substrate for various transition metal-catalyzed cross-coupling reactions, which are indispensable for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction is one of the most powerful methods for coupling terminal alkynes with aryl or vinyl halides. mdpi.com It is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like an amine. mdpi.com The reaction of this compound with an aryl halide under Sonogashira conditions would result in a new carbon-carbon bond, linking the alkyne terminus to the aromatic ring. This method is widely used in the synthesis of natural products and complex organic materials. mdpi.com

Suzuki Coupling: While more commonly associated with boronic acids and halides, variations of the Suzuki reaction can involve alkynes. For instance, an aryl boronic acid can be coupled with a bromo-substituted intermediate derived from the diketone moiety after a condensation reaction, demonstrating the interplay between the two functional groups. nih.gov In a broader context, Suzuki cross-coupling is a cornerstone of modern synthesis for creating C-C bonds. nih.govbeilstein-journals.org

Reactivity of the 1,3-Diketone Moiety

The 1,3-diketone (or β-diketone) group possesses its own distinct reactivity, centered around the acidity of the α-hydrogens located on the methylene (B1212753) bridge between the two carbonyl groups and the propensity of the carbonyls to undergo condensation reactions.

Keto-Enol Tautomerism and Acidity in Unsaturated Systems

The 1,3-dicarbonyl arrangement in this compound leads to significant acidity of the α-protons (on C3). libretexts.org The pKa of a typical 1,3-diketone like acetylacetone is around 9, which is substantially more acidic than a simple ketone like acetone (B3395972) (pKa ≈ 19). libretexts.orgopenstax.org This increased acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms and the central carbon. libretexts.org

This acidity is intrinsically linked to keto-enol tautomerism, an equilibrium between the diketo form and the enol form. libretexts.org For many β-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding, forming a stable six-membered ring, and by conjugation of the C=C double bond with the remaining carbonyl group. thermofisher.comfiveable.me In the case of 2,4-pentanedione, the enol form can be present in up to 85% at equilibrium. libretexts.org The position of this equilibrium in this compound would be influenced by factors such as the solvent, temperature, and the electronic effects of the unsaturated alkyl chain. innovareacademics.in The presence of the alkyne introduces an element of unsaturation that can further influence the electronic properties and stability of the tautomers. researchgate.net

Compound TypeExampleApproximate pKaReference
1,3-DiketoneAcetylacetone9 libretexts.orgopenstax.org
β-Keto EsterEthyl Acetoacetate (B1235776)11 libretexts.orgopenstax.org
KetoneAcetone19 libretexts.org
AlcoholMethanol16 libretexts.org
Terminal AlkyneAcetylene25 libretexts.org

Condensation Reactions and Heterocycle Annulation (e.g., Imidazolidine-2,4-dione derivatives)

The carbonyl groups of the 1,3-diketone are electrophilic centers that can undergo condensation reactions with a variety of nucleophiles. These reactions are fundamental for the synthesis of heterocyclic rings.

A prominent example is the synthesis of imidazolidine-2,4-dione derivatives, also known as hydantoins. One classical method is the Bucherer-Bergs reaction, or related modifications, which can use diketones as starting materials to form 5,5'-disubstituted bis(imidazolidine-2,4-diones). researchgate.net Another key method is the Biltz synthesis, which involves the base-catalyzed condensation of a 1,2-dicarbonyl compound (like benzil) with urea (B33335). sciencescholar.us Although this compound is a 1,3-diketone, its enolizable nature allows it to serve as a precursor in reactions that ultimately lead to heterocyclic structures.

For instance, the reaction of a β-diketone with reagents like urea or thiourea (B124793) in the presence of a catalyst can lead to the formation of pyrimidine-based heterocycles. More specifically, imidazolidine-2,4-dione derivatives can be synthesized from various carbonyl precursors. The reaction often starts with the formation of a cyanohydrin or an imine, which then cyclizes with a source of isocyanate or cyanide and ammonia. asianpubs.org The diketone functionality in this compound could be a substrate for a one-pot synthesis of a substituted imidazolidine-2,4-dione, where the diketone reacts with reagents like ammonium (B1175870) carbonate and potassium cyanide. researchgate.net Such reactions provide a pathway to novel hydantoin (B18101) structures bearing an alkyne-containing side chain, which could be further functionalized using the alkyne reactivity described previously. bibliotekanauki.pljpionline.org

Selective Reduction Strategies of Ketone Groups

The presence of two ketone groups and a terminal alkyne in this compound presents a significant challenge for selective reduction. The desired transformation—reduction of one or both carbonyls without affecting the carbon-carbon triple bond—requires carefully chosen reagents and conditions.

Strategies for the selective reduction of the 1,3-dicarbonyl moiety can be categorized based on the desired outcome: partial reduction to a hydroxyketone, complete reduction to a diol, or stereoselective reduction.

Chemoselective Reduction: The primary challenge is to reduce the ketones in the presence of the reducible alkyne group.

Hydride Reagents: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally effective for ketone reduction. Under controlled conditions (e.g., low temperature), NaBH₄ can selectively reduce ketones over less reactive alkynes. The Luche reduction (NaBH₄, CeCl₃), is particularly effective for the 1,2-reduction of α,β-unsaturated ketones and can be applied to systems like 1,3-diketones to favor carbonyl reduction over other functionalities. oregonstate.edu

Catalytic Hydrogenation: This method often leads to the reduction of both ketones and the alkyne, sometimes proceeding all the way to the corresponding alkane. Achieving selectivity for the ketone groups is difficult. However, specific catalysts, such as poisoned palladium catalysts (e.g., Lindlar's catalyst) or certain rhodium catalysts, could potentially allow for the reduction of the alkyne to an alkene, leaving the ketones intact, or vice-versa under different conditions.

Regio- and Stereoselective Reduction: Given the two distinct ketone environments in the enol form, achieving regioselectivity (C2 vs. C4) is a key consideration. The C2-ketone is sterically less hindered than the C4-ketone, which is closer to the alkyl chain. This difference can be exploited by using sterically demanding reducing agents. Furthermore, enantioselective reduction to form chiral hydroxyketones or diols can be achieved using chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions with chiral oxazaborolidines and borane. acs.org

The table below summarizes potential reduction strategies and their expected outcomes for this compound, based on established reactivity patterns of similar compounds.

Reagent/System Expected Major Product Selectivity Notes
NaBH₄, MeOH, 0 °Cnon-8-yne-2,4-diolLow chemoselectivity; may also reduce alkyne.
NaBH₄, CeCl₃ (Luche)4-hydroxynon-8-yn-2-one / 2-hydroxynon-8-yn-4-oneHigh chemoselectivity for ketones over the alkyne. oregonstate.edu
L-Selectride®non-8-yne-2,4-diolStereoselective reduction; bulky reagent may offer regioselectivity.
CBS Catalyst, BH₃Chiral hydroxy-ketoneHighly enantioselective reduction of one ketone group. acs.org
H₂, Pd/Cnonane-2,4-dioneReduction of alkyne is typically faster than ketones.
H₂, Rh/Al₂O₃nonan-2,4-diolComplete reduction of both functional groups.

Concerted and Stepwise Mechanisms in Bifunctional Compound Transformations

Chemical transformations can proceed through different mechanistic pathways, broadly classified as stepwise or concerted. psiberg.com

Stepwise reactions involve two or more sequential steps, characterized by the formation of one or more reactive intermediates. psiberg.comquora.com Each step has its own transition state. psiberg.com

Concerted reactions occur in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comfiveable.me These reactions are often more efficient as they avoid high-energy intermediates. fiveable.me

In bifunctional molecules like this compound, the proximity and electronic communication between the alkyne and diketone moieties can enable intramolecular reactions. The mechanism of such transformations, whether concerted or stepwise, is a subject of detailed study, often investigated using kinetic isotope effects or computational analysis. diva-portal.orgnih.gov

A plausible transformation for this compound is an intramolecular cyclization, potentially catalyzed by a transition metal like gold or palladium. Gold(I) catalysts, being carbophilic, can activate the alkyne toward nucleophilic attack. The enol or enolate form of the 1,3-diketone can act as the intramolecular nucleophile.

Hypothetical Cyclization Pathway:

Activation (Stepwise): The gold(I) catalyst coordinates to the alkyne, making it more electrophilic.

Nucleophilic Attack (Stepwise): The enolate of the diketone attacks the activated alkyne. This would be an intramolecular process forming a cyclic intermediate. Such reactions in related enyne systems are well-documented. acs.org

Protodeauration/Rearrangement (Stepwise): The resulting vinyl-gold species can be protonated to release the catalyst and yield the final cyclized product.

Alternatively, a concerted pericyclic reaction, though less likely for this specific substrate without further activation (e.g., thermal or photochemical), represents another possible pathway. The distinction between these pathways is crucial for predicting and controlling product stereochemistry. fiveable.me For instance, the Diels-Alder reaction is a classic example of a concerted process. psiberg.com

Mechanism Type Characteristics Relevance to this compound
Stepwise Involves intermediates, multiple transition states. psiberg.comPlausible for metal-catalyzed cyclizations where the alkyne is activated, followed by nucleophilic attack from the diketone enolate. acs.org
Concerted Single transition state, no intermediates, often stereospecific. quora.comfiveable.meLess likely for direct thermal cyclization but could be relevant in pericyclic-type reactions under specific catalytic or photochemical conditions.

Influence of Remote Alkyne on 1,3-Diketone Reactivity and Vice Versa

The presence of two distinct functional groups within this compound leads to mutual electronic and steric influences that modulate their individual reactivity.

Influence of the Alkyne on the 1,3-Diketone:

The terminal alkyne group, being sp-hybridized, is weakly electron-withdrawing. This inductive effect, transmitted through the four-carbon chain, can influence the properties of the 1,3-diketone moiety.

Acidity of Methylene Protons: The most significant effect is on the acidity of the C3 methylene protons. The electron-withdrawing nature of the remote alkyne can slightly increase the acidity of these protons compared to a simple alkyl-substituted 1,3-diketone like 2,4-nonanedione. This enhanced acidity can facilitate enolate formation, which is a key step in many reactions of 1,3-diketones, such as alkylations and condensations.

Tautomeric Equilibrium: The position of the keto-enol equilibrium, a hallmark of 1,3-diketones, may be subtly shifted by the remote alkyne.

Influence of the 1,3-Diketone on the Alkyne:

The dicarbonyl system can influence the reactivity of the terminal alkyne.

Nucleophilic Addition: The diketone can act as an internal nucleophile, as discussed in the context of cyclization reactions.

Cycloadditions: The terminal alkyne can participate in various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. vulcanchem.com The presence of the diketone moiety could potentially chelate to the copper catalyst, influencing the reaction rate or regioselectivity.

Hydration: Gold-catalyzed hydration of the terminal alkyne to form a methyl ketone (yielding nonane-2,4,8-trione) is a possible reaction. The diketone could compete as a ligand for the gold catalyst, potentially affecting the efficiency of the hydration reaction compared to a simple terminal alkyne. beilstein-journals.orgmdpi.com

The table below provides a comparative overview of the expected properties of this compound versus simpler reference compounds, highlighting the mutual influence of the functional groups.

Property Acetylacetone 2,4-Nonanedione This compound (Predicted) Rationale for Prediction
pKa (C3-H) ~9~11Slightly < 11Weak electron-withdrawing effect of the remote alkyne stabilizes the conjugate base.
IR C=O Stretch (cm⁻¹) ~1727, 1709~1725, 1705~1715 vulcanchem.comMinimal change expected due to the distance between functional groups.
IR C≡C Stretch (cm⁻¹) N/AN/A~2120 vulcanchem.comCharacteristic stretch for a terminal alkyne.
Reactivity in CuAAC N/AN/AHighTerminal alkynes are excellent substrates for click chemistry. vulcanchem.com

Advanced Spectroscopic and Analytical Methodologies in Research on Alkynyl 1,3 Diketones

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Dione (B5365651) and Alkyne Functionalities

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For non-8-yne-2,4-dione, the IR spectrum would provide clear evidence for the terminal alkyne and the dicarbonyl system. The presence of the enol tautomer would also be evident from a broad O-H stretching band. mdpi.comrsc.org

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Significance
Terminal Alkyne≡C-H Stretch~3300 (sharp, strong)Confirms the presence of the terminal alkyne hydrogen. rsc.org
AlkyneC≡C Stretch~2120 (sharp, weak-medium)Confirms the carbon-carbon triple bond. rsc.org
KetoneC=O Stretch1700-1725Characteristic of the diketo form. mdpi.com
Enol FormC=O Stretch (conjugated)1600-1640Lower frequency due to conjugation in the enol tautomer.
Enol FormC=C Stretch (conjugated)1580-1620Confirms the double bond in the enol ring.
Enol FormO-H Stretch2500-3200 (broad)Indicates the intramolecularly hydrogen-bonded hydroxyl group of the enol.
AlkaneC-H Stretch2850-3000Confirms the presence of sp³ C-H bonds in the alkyl chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula. mdpi.comlupinepublishers.com For this compound, with a molecular formula of C₉H₁₂O₂, the calculated monoisotopic mass is 152.08373 Da. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ or [M+Na]⁺ that matches this value to within a few parts per million (ppm), unequivocally confirming the molecular formula. rsc.orgmdpi.commdpi.com

Chromatographic Techniques for Purification and Purity Assessment in Research (e.g., Flash Chromatography, HPLC, GC)

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity.

Flash Chromatography: Following a synthesis, flash column chromatography is the standard method for purifying the crude product. This technique separates this compound from unreacted starting materials and byproducts based on differences in polarity, allowing for the isolation of the target compound in a high state of purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for purity assessment. nih.govworktribe.com A sample of the purified diketone would be analyzed, and the resulting chromatogram should ideally show a single, sharp peak, confirming its purity. The area of this peak relative to any impurity peaks allows for quantitative purity determination (e.g., >99%). For some ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance UV detection. sigmaaldrich.comembrapa.br Chiral HPLC can be used to separate enantiomers of related chiral diketones. researchgate.net

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. sigmaaldrich.com It can be used as an alternative or complementary method to HPLC for assessing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it can also provide structural information on any separated components. unlp.edu.ar

Crystallographic Analysis for Solid-State Structural Confirmation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions. Crucially, it would unambiguously confirm which tautomer (keto or enol) exists in the solid state and reveal details of its conformation and hydrogen bonding network. acs.orgrsc.orgrsc.org While no crystal structure for this compound has been reported, studies on analogous 1,3-diketones have routinely used this method for absolute structural proof. nih.govrsc.org

Computational and Theoretical Investigations of Non 8 Yne 2,4 Dione Structures and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic landscape. For non-8-yne-2,4-dione, methods like Density Functional Theory (DFT) are employed to determine its ground-state electronic structure, bond characteristics, and molecular orbitals.

Molecular Orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. In this compound, the HOMO is expected to be localized primarily on the electron-rich alkyne triple bond and the enol moiety of the dione (B5365651), making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered around the carbonyl carbons, which are the primary sites for nucleophilic attack.

Interactive Table: Calculated Electronic Properties of this compound (Keto and Enol Tautomers)
PropertyKeto TautomerEnol TautomerMethod
Total Energy (Hartree)-538.987-538.995B3LYP/6-31G(d)
Dipole Moment (Debye)2.852.40B3LYP/6-31G(d)
HOMO Energy (eV)-7.21-6.85B3LYP/6-31G(d)
LUMO Energy (eV)-1.15-0.98B3LYP/6-31G(d)
HOMO-LUMO Gap (eV)6.065.87B3LYP/6-31G(d)

Note: The data in this table is representative and derived from typical DFT calculation results for similar molecules for illustrative purposes.

Conformational Analysis and Energy Landscapes

The flexibility of the four-carbon alkyl chain separating the dione and alkyne functional groups allows this compound to adopt numerous conformations. Understanding the relative energies of these conformers is essential, as the most stable conformer will be the most populated at equilibrium and will dictate the molecule's observed properties.

Conformational analysis is performed computationally by systematically rotating the single bonds in the alkyl chain and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govnih.gov The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between them. For this compound, key dihedral angles would include those around the C4-C5, C5-C6, and C6-C7 bonds. The calculations would likely reveal that extended, or anti-periplanar, arrangements of the alkyl chain are energetically favored to minimize steric hindrance, while gauche conformations would be slightly higher in energy.

Interactive Table: Relative Energies of Hypothetical this compound Conformers
ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Population (%) at 298K
A (Anti)180°0.0075.1
B (Gauche 1)+60°0.8512.2
C (Gauche 2)-60°0.8512.2
D (Eclipsed)4.500.5

Note: The data in this table is hypothetical, illustrating typical energy differences between conformers of a flexible alkyl chain.

Reaction Pathway Predictions and Transition State Theory in Alkyne-Dione Systems

Computational chemistry is a powerful tool for predicting the feasibility and mechanism of chemical reactions. By applying Transition State Theory (TST), researchers can map the entire reaction coordinate from reactants to products, identifying the high-energy transition state that must be overcome. wikipedia.org TST is foundational for calculating activation energies (ΔG‡) and reaction rate constants. wikipedia.org

For alkyne-dione systems like this compound, several reaction pathways could be investigated:

Keto-Enol Tautomerism: The β-dione moiety exists in a dynamic equilibrium between the diketo and enol forms. Computational methods can model the proton transfer mechanism, locate the transition state, and predict the activation barrier and equilibrium constant for this process.

Alkyne Hydration: The terminal alkyne can undergo hydration to form a methyl ketone. Theoretical calculations can compare the energetics of acid-catalyzed versus base-catalyzed mechanisms.

Cyclization Reactions: Intramolecular reactions, such as an enolate attacking the alkyne, could lead to cyclic products. Predicting the reaction pathway for such a transformation would involve locating the cyclization transition state and determining its energy relative to the starting conformers.

These investigations require precise calculation of the potential energy surface. The difference in energy between the reactants and the transition state provides the activation energy, a critical factor in determining reaction kinetics. wikipedia.orgyoutube.com

Interactive Table: Predicted Activation Energies for Plausible Reactions
ReactionReactant(s)Product(s)Predicted ΔG‡ (kcal/mol)
Keto-Enol TautomerismDiketo formEnol form15.2
Alkyne Hydration (Acid-cat.)This compound, H₃O⁺Nonane-2,4,8-trione24.5
Intramolecular CyclizationEnolate of this compoundCyclic enol ether31.0

Note: The data presented is hypothetical and serves to illustrate the output of reaction pathway analysis using computational methods.

Spectroscopic Data Prediction and Validation (e.g., Chemical Shift Calculations)

Computational methods can accurately predict various spectroscopic data, including NMR chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation and validation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

This predictive capability is particularly useful for distinguishing between isomers or tautomers. For example, the ¹³C chemical shifts of the dione carbons would differ significantly between the keto and enol forms. The keto form would show two distinct carbonyl signals around 200 ppm, while the enol form would display signals for an enolic carbon (C=C-OH) and a single carbonyl carbon. Comparing the calculated shifts with experimental data can provide strong evidence for the dominant tautomer in solution. nih.gov Deviations between predicted and experimental values can also indicate structural inaccuracies or the presence of strong solvent effects not accounted for in the calculation. nih.gov

Interactive Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Enol Form)
Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)Difference (ppm)
C1 (CH≡)68.968.50.4
C2 (≡C-H)83.583.10.4
C3 (-CH₂-)18.218.00.2
C4 (-CH₂-)28.528.30.2
C5 (-CH₂-)38.137.90.2
C6 (=CH-)98.598.20.3
C7 (=O)192.1191.80.3
C8 (=C-OH)190.5190.10.4
C9 (CH₃)25.425.10.3

Note: This table contains representative data to demonstrate the comparison between calculated and experimental NMR shifts. Experimental values are hypothetical.

Molecular Dynamics Simulations for Understanding Chemical Behavior in Solution

While quantum chemical calculations provide insight into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.

For this compound, an MD simulation could be used to explore several aspects of its behavior in solution:

Solvation Structure: To understand how solvent molecules (e.g., water, chloroform) arrange themselves around the polar dione and nonpolar alkyne and alkyl parts of the molecule.

Conformational Dynamics: To observe the real-time interconversion between different conformers and determine their relative lifetimes, complementing the static picture from conformational analysis. nih.gov

Hydrogen Bonding: To analyze the dynamics of intramolecular hydrogen bonding in the enol tautomer and its competition with intermolecular hydrogen bonds to protic solvent molecules.

The results of MD simulations can provide critical context for interpreting experimental results and understanding how the solvent environment influences the structure, stability, and reactivity of this compound.

Interactive Table: Typical Parameters for an MD Simulation of this compound in Water
ParameterValue/Description
System1 molecule of this compound, ~2000 water molecules
Force FieldGROMOS54a7
Solvent ModelSPC/E
Box TypeCubic
Temperature298 K (isothermal-isobaric ensemble)
Pressure1 bar
Simulation Time100 ns
Time Step2 fs

Note: This table outlines a typical setup for an MD simulation and does not represent specific experimental results.

Non 8 Yne 2,4 Dione and Analogues As Building Blocks in Complex Organic Synthesis

Precursors for Polycyclic and Heterocyclic Compound Construction

The dual reactivity of alkynyl β-diketones like non-8-yne-2,4-dione makes them powerful starting materials for the synthesis of a diverse array of cyclic structures. The β-dicarbonyl component is a classic precursor for forming heterocyclic rings, while the alkyne moiety can participate in various annulation and cyclization reactions to build carbocyclic and polycyclic systems. mdpi.comijpras.com

The β-diketone portion can react with various dinucleophiles to form core heterocycles. For instance, condensation with hydrazine (B178648) derivatives is a common and effective method for creating pyrazole (B372694) rings. mdpi.com Similarly, reactions with other reagents can yield a wide range of heterocyclic systems, including isoxazoles, quinolines, chromenes, and xanthenes. ijpras.comacgpubs.orgacgpubs.org Modern synthetic methods, including one-pot, microwave-assisted, and green techniques, have been developed to efficiently produce these complex molecules from β-diketone precursors. acgpubs.orgacgpubs.org

The alkyne group introduces further possibilities for constructing complex ring systems. Alkyne annulation reactions are a powerful tool for synthesizing polycyclic aromatic hydrocarbons (PAHs). nsf.gov For example, intramolecular cyclization of enediynyl systems, which can be derived from alkynyl precursors, can lead to the formation of benzannulated polycycles. wvu.edu Furthermore, gold-catalyzed reactions of ortho-alkynylbenzaldehydes with other alkynes can produce naphthyl ketones, demonstrating a formal [4+2] benzannulation pathway for building polycyclic systems. researchgate.net A particularly relevant strategy involves the use of γ-alkynyl-1,3-diketones, close analogues of this compound, which undergo base-mediated tandem annulations to produce diverse heterotricyclic compounds in a one-pot process. researchgate.net

Table 1: Examples of Heterocyclic and Polycyclic Systems from Alkynyl and Diketone Precursors

Precursor Type Reagent(s)/Condition Resulting Scaffold(s) Citation(s)
β-Diketone Hydrazine Pyrazole mdpi.com
β-Diketone Aldehydes, Malononitrile, Ammonium (B1175870) Acetate (B1210297) Polyhydroquinoline acgpubs.org
γ-Alkynyl-1,3-diketone Base-mediated tandem annulation Heterotricyclic compounds researchgate.net
o-Alkynylbenzaldehyde Alkyne, AuCl₃ catalyst Naphthyl ketone (Polycyclic) researchgate.net
Enediynyl alcohol Tandem cyclization 11H-benzo[b]fluorene (PAH) wvu.edu
Alkynyl-phosphonium salt Triflic acid λ⁵-Phosphaphenanthrene (P-PAH) nsf.gov

Role in Natural Product Synthesis or Analog Preparation

Alkynyl ketones (ynones) and β-dicarbonyl compounds are crucial intermediates in the total synthesis of numerous natural products and their biologically active analogues. rsc.org Their reactivity allows for the strategic formation of key carbon-carbon bonds and the introduction of essential functional groups found in complex natural targets. rsc.orgnih.gov

Ynones are valued for their ability to undergo reactions like Michael additions and cycloadditions, providing access to a wide array of structural motifs. rsc.org The alkyne moiety can be transformed into various other functional groups as the synthesis progresses. For example, the asymmetric synthesis of fostriecin, a natural product with anticancer properties, utilized an alkyl ynone in a key zinc-catalyzed aldol reaction. rsc.org In another instance, an asymmetric Michael reaction involving a methyl alkynyl ketone was a critical step in the synthesis of a side chain of atorvastatin (Lipitor), a widely used cholesterol-lowering drug. nih.gov

The β-diketone structure is also a common feature in many natural products, including the antibiotic tetracycline and the antifungal agent australifungin. mdpi.comresearchgate.net Consequently, synthetic strategies often involve the construction or use of β-diketone intermediates. Vicinal ketoesters, which share reactivity patterns with β-diketones, are also valuable intermediates in synthesizing complex natural products, where their adjacent carbonyl groups can control stereochemistry through chelation or dipole stabilization. beilstein-journals.org The presence of the alkyne group in a molecule like this compound offers an additional reactive handle, valuable in the convergent synthesis of complex natural product fragments, many of which are known to contain alkynes. nih.gov

Table 2: Application of Alkynyl Ketone and Diketone Motifs in Natural Product Synthesis

Precursor Motif Synthetic Application Target Molecule/Analogue Citation(s)
Alkyl Ynone Asymmetric Zn aldol addition Fostriecin rsc.org
Methyl Alkynyl Ketone Asymmetric Michael reaction Atorvastatin (Lipitor) side chain nih.gov
β-Diketone Core structural component Tetracyclines, Australifungin mdpi.comresearchgate.net
α-Ketoester Intramolecular Lewis acid-mediated aldol reaction (-)-Preussochromone D beilstein-journals.org

Synthesis of Advanced Materials Precursors

The distinct functionalities of this compound and its analogues make them ideal precursors for advanced materials. The β-diketone group is an excellent chelating ligand for various transition and lanthanide metals, while the alkyne group can be used for polymerization or surface functionalization. ijpras.com

β-Diketones are particularly effective as "antennas" for lanthanide ions like Europium (Eu³⁺), efficiently transferring absorbed energy to the metal ion, which then luminesces. nih.gov This property is exploited in the creation of luminescent polymers. For example, polysiloxanes with grafted β-diketone fragments can be cross-linked using organoeuropiumsiloxanes. nih.gov The resulting materials are flexible, hydrophobic, and highly luminescent, with potential applications in optoelectronics, sensors, and solid-state lasers. nih.gov Similarly, cross-linked polymer networks can be formed using β-diketonate precursors and other metals like Nickel(II), creating "smart materials" with self-healing or shape-memory properties. researchgate.net

The alkyne functionality provides a route to carbon-rich materials. Alkyne annulation strategies are central to "bottom-up" syntheses of polycyclic aromatic hydrocarbons (PAHs) and precisely structured graphene nanoribbons. nsf.govresearchgate.net Precursor polymers containing multiple alkyne groups can be cyclized using acid promoters to form extended π-conjugated systems with desirable electronic properties. researchgate.net

Table 3: Applications in Advanced Materials Synthesis

Functional Moiety Material Type Key Principle Potential Application Citation(s)
β-Diketone Luminescent Polymers Chelation of Eu³⁺ ions and energy transfer ("antenna effect") Optoelectronics, Sensors nih.gov
β-Diketone Self-healing Polymers Reversible metal-ligand coordination cross-linking Smart Materials, Recyclable Elastomers researchgate.net
Alkyne Graphene Nanoribbons Acid-promoted alkyne benzannulation of a precursor polymer Advanced Electronics researchgate.net
Alkyne P-containing PAHs Alkyne annulation of phosphonium salt precursors Novel Organophosphorus Materials nsf.gov

Design and Application in Chemical Probe Development

Chemical probes are essential tools for studying biological systems, and the design of these molecules often requires specific functional groups for targeting, reporting, and linking. The structure of this compound contains two key functionalities that are highly valuable in this context: the β-diketone for potential use as a cleavable linker or chelator, and the terminal alkyne as a bio-orthogonal handle for "click chemistry." nih.govnih.gov

The terminal alkyne is one of the most widely used functional groups in bioconjugation. conju-probe.comconju-probe.com It can undergo highly specific and efficient copper-catalyzed or strain-promoted cycloaddition reactions with azides (a reaction known as "click chemistry"). This allows for the precise attachment of the probe molecule to a biomolecule of interest (e.g., a protein or nucleic acid) or to a reporter tag (e.g., a fluorescent dye) in a complex biological environment without cross-reactivity. nih.govburleylabs.co.uk

The β-diketone moiety also offers unique opportunities in probe design. Recently, a cyclic β-diketone featuring an active alkylidene group was developed as a novel, chemically labile linker for antibody-drug conjugates (ADCs). nih.gov This linker was designed to release a cytotoxic payload under the reducing conditions found inside cells. The release mechanism involves an intramolecular reaction with an amine, which is unveiled after the reduction of a nearby azide (B81097) trigger. nih.gov This demonstrates the potential of the β-diketone scaffold as a tunable and cleavable linker system, which, when combined with the alkyne handle of a molecule like this compound, could be used to create sophisticated probes for targeted therapy and diagnostics.

Structural Analogues and Derivatization Strategies for Academic Exploration

Homologous Series of Alkynyl 1,3-Diketones: Synthetic Diversification

A homologous series consists of compounds with the same general formula, usually varying by a single parameter such as the number of methylene (B1212753) (-CH₂) units. acs.org Creating higher and lower homologues of non-8-yne-2,4-dione allows for systematic investigation into how chain length affects the molecule's chemical and physical properties.

Synthesis of Higher Homologues (Chain Lengthening):

The primary strategy for synthesizing higher homologues involves the alkylation of the terminal alkyne. This reaction typically proceeds in two steps. First, the terminal alkyne is deprotonated with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. nih.govnih.gov Second, this acetylide is reacted with an appropriate alkyl halide in an SN2 reaction to extend the carbon chain. nih.gov

For example, to synthesize dec-9-yne-2,4-dione (a homologue with one additional methylene group), the acetylide of a suitable precursor would be reacted with methyl iodide. To create longer chains, one could use longer-chain alkyl halides. This method provides a reliable way to systematically increase the length of the carbon chain beyond the original nine carbons.

Synthesis of Lower Homologues (Chain Shortening):

Synthesizing lower homologues, such as the known oct-7-yne-2,4-dione (B3391983), requires starting with shorter precursors. nih.govresearchgate.net The general synthesis of alkynyl 1,3-diketones can be achieved through methods like the Claisen condensation, where an ester is condensed with a ketone in the presence of a base. unc.edunih.gov To create a specific lower homologue, one would select a starting ketone with a shorter alkynyl chain. For instance, the synthesis of oct-7-yne-2,4-dione could be envisioned by the Claisen condensation of ethyl acetate (B1210297) with 6-heptyn-2-one.

Another powerful method for creating the 1,3-diketone moiety is the regioselective hydration of an alkynone (a ketone conjugated with an alkyne). unc.edunih.gov By choosing an alkynone precursor with the desired chain length, various homologues can be accessed.

The table below outlines potential synthetic strategies for diversifying the chain length of alkynyl 1,3-diketones.

Strategy Description Target Analogues Key Reagents
Alkyne Alkylation A two-step process involving deprotonation of the terminal alkyne followed by an SN2 reaction with an alkyl halide to extend the carbon chain. nih.govnih.govHigher Homologues (e.g., dec-9-yne-2,4-dione)1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (e.g., CH₃I)
Claisen Condensation Condensation of a ketone containing a terminal alkyne with an ester to form the β-diketone functionality. unc.eduLower & Specific Homologues (e.g., oct-7-yne-2,4-dione)Ketone, Ester, Strong Base (e.g., NaOEt)
Alkynone Hydration Gold(I)-catalyzed regioselective hydration of an alkynone precursor to yield the 1,3-diketone. nih.govorganic-chemistry.orgVarious HomologuesAlkynone, Gold(I) catalyst (e.g., PPh₃AuCl), AgOTf, H₂O

Isomeric and Constitutional Variants of this compound

Constitutional isomers are molecules that share the same molecular formula (C₉H₁₂O₂) but have different atomic connectivity. researchgate.netresearchgate.net Exploring these isomers provides insight into how the relative positions of the alkyne and β-diketone functional groups influence molecular behavior.

Positional Isomers:

Positional isomers of this compound can be generated by moving either the alkyne or the diketone moiety along the nine-carbon backbone.

Shifting the Alkyne: The terminal triple bond can be moved to other positions. For example, non-7-yne-2,4-dione would place the alkyne one carbon closer to the diketone. Synthesizing internal alkynes is often more complex and can lead to challenges in regioselectivity.

Shifting the Diketone: The 1,3-dicarbonyl unit can be relocated. An example is non-8-yne-3,5-dione , where the diketone is shifted one carbon down the chain. The synthesis of such an isomer would likely involve a different starting ketone in a Claisen-type condensation, for instance, condensing an ester with 3-octyn-2-one. PubChem lists the existence of non-8-yne-2,5-dione , which is a γ-diketone rather than a β-diketone, representing another constitutional isomer. researchgate.net

Functional Group Isomers:

The molecular formula C₉H₁₂O₂ also allows for different functional groups entirely. For instance, a cyclic structure containing a ketone and an ether, or a dienol, could be constructed. Keto-enol tautomerism is a specific type of constitutional isomerism inherent to β-diketones, where an equilibrium exists between the diketo form and the enol form. nih.gov

The synthesis of a specific positional isomer requires careful control of regioselectivity. unc.eduorganic-chemistry.org For example, in the hydration of an enyne, the choice of catalyst can determine which carbon atom is hydroxylated, leading to different ketone positions. organic-chemistry.org The selective synthesis of one constitutional isomer over another remains a significant challenge in synthetic organic chemistry, often requiring multi-step, protecting-group-dependent strategies.

The table below details several potential constitutional isomers of this compound.

Isomer Name Type Structural Difference from this compound
Non-7-yne-2,4-dionePositionalTriple bond is located at C-7 instead of C-8.
Non-8-yne-3,5-dionePositionalDiketone moiety is at the C-3 and C-5 positions.
Non-8-yne-2,5-dionePositional/Functionalγ-diketone (carbonyls at C-2 and C-5) instead of a β-diketone. researchgate.net
4-hydroxy-non-3-en-8-yn-2-oneTautomerEnol form of the parent β-diketone.

Heteroatom Incorporation into the Alkynyl 1,3-Diketone Scaffold

Incorporating heteroatoms such as sulfur (S), nitrogen (N), or oxygen (O) into the carbon skeleton of this compound can dramatically alter its electronic properties and reactivity. This can be achieved by replacing either a carbonyl oxygen or a methylene group within the chain.

Sulfur Incorporation:

Thioketones and Thioamides: One or both of the carbonyl oxygens in the β-diketone moiety can be replaced with sulfur. A monothionated analogue is a β-ketothioester, while a dithionated version is a β-dithioketone. These transformations are often accomplished using thionating agents like Lawesson's reagent. The synthesis of β-ketothioamides can be achieved by reacting a β-ketoamide with Lawesson's reagent or by reacting a ketone enolate with an isothiocyanate. organic-chemistry.org

Thioethers: A methylene group in the carbon backbone could be replaced by a sulfur atom to create an alkynyl thioether diketone. Alkynyl thioethers are a known class of heteroatom-substituted alkynes. researchgate.netresearchgate.net

Nitrogen Incorporation:

Aza-analogues: Replacing a methylene group with an -NH- group would create an aza-analogue. Syntheses of nitrogen-containing scaffolds often involve the reaction of ketones with aminoalkynes or other nitrogen-based nucleophiles. mdpi.comresearchgate.net

Heterocyclic Derivatives (Pyrazoles): The 1,3-diketone moiety is a classic precursor for the synthesis of five-membered heterocycles. Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of a pyrazole (B372694) ring. nih.gov This transformation converts the dicarbonyl unit into a stable, aromatic nitrogen-containing ring, representing a significant derivatization of the original scaffold. Numerous methods exist for synthesizing pyrazoles from alkynes and hydrazines. unc.edunih.govnih.gov

The table below summarizes strategies for incorporating heteroatoms into the this compound structure.

Heteroatom Incorporation Strategy Resulting Analogue General Method
Sulfur Replacement of Carbonyl Oxygenβ-ketothioamide / β-dithioketoneThionation with Lawesson's reagent. organic-chemistry.org
Replacement of Methylene GroupAlkynyl Thioether DiketoneMulti-step synthesis involving C-S bond formation.
Nitrogen Replacement of Methylene GroupAza-alkynyl DiketoneRing-closing metathesis or other cyclization strategies involving amines. acs.org
Conversion of Diketone MoietyAlkynyl PyrazoleCondensation of the β-diketone with hydrazine. nih.gov
Oxygen Replacement of Methylene GroupAlkynyl Ether DiketoneWilliamson ether synthesis with appropriate precursors.

Stereochemical Control and Chiral Analog Development

Introducing stereocenters into the this compound scaffold allows for the exploration of its three-dimensional chemical space. Chiral analogues can be developed through several asymmetric synthesis strategies.

Asymmetric Synthesis of Precursors:

Enantioselective Alkynylation: A primary method for introducing chirality is the asymmetric addition of a terminal alkyne to a prochiral aldehyde or ketone. nih.gov This reaction, often catalyzed by a chiral metal complex, produces a chiral propargylic alcohol. This alcohol can then be oxidized to a ketone and carried forward to synthesize an enantiomerically enriched alkynyl 1,3-diketone with a stereocenter in the alkyl chain.

Chiral Pool Synthesis: An alternative approach is to start with a readily available, inexpensive chiral molecule, known as the "chiral pool." nih.gov For example, a chiral building block derived from a terpene like (+)-citronellal could be used to construct the backbone of the molecule, thereby installing a stereocenter from the outset. nih.gov

Asymmetric Reactions on the Diketone Moiety:

Asymmetric Desymmetrization: If a substituent is placed on the C3 carbon (the methylene group between the carbonyls), the 1,3-diketone becomes prochiral. An enantioselective reaction at one of the two carbonyl groups can create a stereocenter. Methods for the asymmetric desymmetrization of 1,3-diketones include catalytic reductive amination to form chiral β-amino ketones organic-chemistry.org or asymmetric reduction to form chiral β-hydroxy ketones. researchgate.netacs.org

Diastereoselective Control: When creating analogues with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. For instance, the iridium-catalyzed addition of a 1,3-diketone to an internal alkyne can proceed with high regio- and stereoselectivity. researchcommons.org Similarly, the reduction of a chiral alkynyl diketone may favor one diastereomer over another due to steric hindrance from the existing chiral center. nih.gov

The development of chiral analogues relies on a deep understanding of asymmetric catalysis and stereoselective reaction mechanisms. These strategies enable the synthesis of specific stereoisomers for advanced academic study.

Strategy Description Potential Chiral Center Location Key Methodologies
Asymmetric Alkynylation Enantioselective addition of an alkyne to a carbonyl precursor to form a chiral propargylic alcohol. nih.govMethylene chain (C-5, C-6, or C-7)Chiral Lewis acid catalysis (e.g., Zn(OTf)₂ with a chiral ligand).
Asymmetric Desymmetrization Enantioselective reaction at one of the two carbonyls of a prochiral β-diketone. nih.govorganic-chemistry.orgacs.orgC-2 or C-4 (via reduction) or C-3 (via substitution)Chiral organocatalysis or metal catalysis for reduction or amination.
Chiral Pool Synthesis Using a naturally occurring chiral molecule as a starting material to build the scaffold. nih.govAnywhere in the backboneStandard synthetic transformations on chiral starting materials (e.g., terpenes).
Diastereoselective Reactions Controlling the stereochemical outcome of a reaction that forms a new stereocenter in a molecule that is already chiral. nih.govresearchcommons.orgMultiple centersSubstrate-controlled or reagent-controlled additions and reductions.

Future Research Directions and Emerging Paradigms in Yne Dione Chemistry

Sustainable Synthetic Approaches for Alkynyl 1,3-Diketones

The development of sustainable synthetic methods is a cornerstone of modern chemistry, emphasizing high efficiency, minimal waste, and the use of environmentally benign reagents and conditions. For alkynyl 1,3-diketones like non-8-yne-2,4-dione, research is moving beyond traditional methods toward greener alternatives.

One of the most established routes to 1,3-diketones is the Claisen condensation; however, this often requires harsh basic conditions. nih.gov A more contemporary and atom-economical approach is the hydration of the corresponding alkynone. nih.gov While early hydration methods relied on strong acids or toxic heavy metals like mercury, recent advancements have focused on milder and more sustainable catalysts. Gold(I)-catalyzed hydration of ynones, for instance, can proceed at room temperature in an open flask, offering high yields of 1,3-diketones and scalability to gram-scale production. researchgate.net Another innovative approach involves the use of phosphine (B1218219) catalysts to facilitate the hydration of alkynones with aldehyde oximes, affording 1,3-diketones in high yields under mild conditions. nih.gov

The principles of green chemistry are also being applied to the synthesis of related heterocyclic compounds, which can often be derived from yne-diones. researchgate.net This includes the use of water as a solvent, microwave-assisted reactions to reduce reaction times and energy consumption, and the development of recyclable catalysts. researchgate.netresearchgate.net The electrochemical synthesis of heterocycles is also an emerging green alternative, avoiding the need for stoichiometric chemical oxidants or reductants by using renewable electricity. rsc.org These strategies, while demonstrated on a variety of substrates, lay a clear foundation for the future development of a truly sustainable synthesis of this compound.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for 1,3-Diketones

MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Claisen Condensation Strong bases (e.g., NaH, NaOEt)Anhydrous, often elevated temperaturesWell-established, versatileStoichiometric base, often harsh conditions, potential side reactions
Traditional Alkyne Hydration HgSO₄, H₂SO₄Strong acid, aqueousEffective for simple alkynesHighly toxic mercury catalyst, harsh conditions
Gold-Catalyzed Hydration PPh₃AuCl / AgOTfRoom temperature, open flaskMild conditions, high yields, scalable. researchgate.netUse of precious metal catalyst
Phosphine-Catalyzed Hydration PPh₃Room temperatureMetal-free, mild conditions. nih.govSubstrate scope may be limited
Electrochemical Synthesis Electricity, catalytic mediatorsOften room temperatureAvoids bulk chemical oxidants/reductants, high atom economy. rsc.orgRequires specialized equipment, conductivity of medium can be an issue

Flow Chemistry Applications in Yne-Dione Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering advantages in safety, scalability, and process control over traditional batch methods. researchgate.net For the synthesis and transformation of yne-diones, flow chemistry presents several exciting opportunities.

The synthesis of related 1,2-diketones from alkynes has been successfully demonstrated in a continuous-flow process using potassium permanganate (B83412) as the oxidant. rsc.orgresearchgate.net This system cleverly incorporates sonication to prevent the clogging of the microfluidic reactor by manganese dioxide byproduct, ensuring consistent and high-yielding production. rsc.org Such a setup could be adapted for the selective oxidation steps sometimes required in the synthesis of complex molecules derived from this compound.

Furthermore, the generation of highly reactive organometallic reagents, which are often used in the synthesis of ketone precursors, can be made significantly safer and more efficient in flow reactors. For example, the preparation of soluble organosodium compounds from alkyl chlorides has been achieved in a flow system, allowing for their immediate use in reactions with Weinreb amides to produce ketones in excellent yields. acs.org This approach avoids the accumulation of hazardous reagents and allows for precise control over reaction stoichiometry and temperature. The application of these principles to the multi-step synthesis of this compound could lead to a more streamlined, safer, and scalable production process. nih.govrsc.org

Exploration of Novel Catalytic Systems for Specific Transformations

The dual functionality of this compound makes it a prime substrate for a wide range of catalytic transformations, enabling the rapid construction of molecular complexity. Research into novel catalytic systems is focused on achieving higher selectivity, broader substrate scope, and the discovery of entirely new reaction pathways.

Cobalt-catalyzed reactions have shown promise in the addition of 1,3-dicarbonyl compounds to terminal alkynes. A cationic cobalt(III) complex has been shown to effectively catalyze this transformation, with mechanistic studies suggesting the formation of a [Cp*Co(acac)]+ intermediate. rsc.org

Iridium-based catalysts have also been developed for the highly regioselective and stereoselective addition of 1,3-diketones to internal alkynes under neutral conditions. acs.org This method is tolerant of various functional groups, including those sensitive to acidic or basic conditions.

Gold catalysis remains a hotbed of innovation for alkyne chemistry. Gold(I) complexes are exceptionally effective at activating alkynes towards nucleophilic attack, leading to a plethora of transformations. nih.gov These include tandem reactions where an initial addition to the alkyne is followed by cyclization or rearrangement, allowing for the construction of complex polycyclic systems from simple precursors. nih.govucsb.edu

Iron-catalyzed reactions are gaining traction as a more sustainable and cost-effective alternative to precious metal catalysts. An iron(III)-catalyzed bicyclization of yne-allenones with indoles has been developed, proceeding through a [2+2] cycloaddition/1,6-conjugate addition cascade to form complex polycycles with high atom economy. frontiersin.org

Table 2: Selected Novel Catalytic Transformations of Alkynyl Diketone Analogs

Catalyst SystemTransformationSubstratesKey Features
Cationic Cobalt(III)Addition of 1,3-dicarbonyl to alkyne2,4-pentanedione, phenylacetyleneAtom economical, neutral conditions. rsc.org
Cationic Iridium(I)Addition of 1,3-diketone to internal alkyneAcetylacetone (B45752), 1-phenyl-1-propyneHigh regio- and stereoselectivity, neutral conditions. acs.org
Gold(I) ChlorideTandem hydration/Conia-ene/aldol condensation2-Alkynyl-1,5-diketonesForms tricyclic spiroketones. nih.gov
Iron(III) Chloride[2+2] cycloaddition/1,6-conjugate additionYne-allenones, indolesLow-cost catalyst, high atom economy, environmentally benign solvent (EtOH). frontiersin.org

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work has become a powerful paradigm for accelerating reaction discovery and understanding reaction mechanisms. Density Functional Theory (DFT) calculations, in particular, are increasingly used to predict reaction outcomes, rationalize stereoselectivity, and elucidate complex reaction pathways involving intermediates that are difficult to observe experimentally. beilstein-journals.org

For reactions involving diketones, DFT studies have been instrumental. For instance, in the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement to form spiro[4.4]nonane-1,6-diones, DFT calculations helped to rationalize the reaction process and its stereochemistry. pku.edu.cn Similarly, the mechanism of the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds was investigated using DFT, which indicated that the stability of the resulting cyclohexadienyl radical intermediates was crucial for the success of the reaction. beilstein-journals.org In the synthesis of N-aryl pyrroles from hexane-2,5-dione, DFT calculations proposed a new zwitterionic pathway, challenging traditional mechanistic assumptions. researchgate.net

These integrated approaches are not only for understanding known reactions but also for predicting new ones. By modeling the reactivity of this compound with various reagents and catalysts, researchers can screen for promising new transformations in silico before committing to resource-intensive lab work. researchgate.netbeilstein-journals.org This accelerates the pace of discovery and leads to more rational and efficient experimental design.

Advancements in in situ Spectroscopic Monitoring of Reactions Involving this compound Analogues

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. In situ spectroscopic techniques allow for the real-time monitoring of reactant consumption, product formation, and the transient intermediates that dictate the reaction's course.

For reactions involving diones and alkynes, a variety of in situ monitoring techniques are being employed. For example, the photoreactivity of α,β-diones has been studied using a combination of in situ Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify radical intermediates and final products. bath.ac.uk In another study, in situ Liquid Chromatography-Mass Spectrometry (LCMS) was used to detect key intermediates in a cobalt-catalyzed reaction, providing direct evidence for the proposed mechanism. rsc.org

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is another powerful tool, particularly for monitoring reactions in complex media. Inline ATR-IR has been used to track the kinetics of strain-promoted azide-alkyne cycloadditions (SPAAC) in real-time, even in challenging environments like human blood plasma. researchgate.net This technique could be readily applied to monitor reactions of this compound, providing valuable kinetic data and mechanistic insights, especially for catalytic processes where subtle changes in catalyst state can have profound effects on the reaction outcome. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for non-8-yne-2,4-dione, and how can reaction yields be systematically improved?

  • Methodological Answer : Focus on multi-step synthesis involving cyclization and alkyne functionalization. Use spectroscopic techniques (e.g., 1H^1H/13C^{13}C NMR, IR) to confirm intermediate structures and monitor reaction progress. For yield optimization, employ fractional factorial design to test variables like temperature, solvent polarity, and catalyst loading .
  • Data Consideration : Compare yields across trials using ANOVA to identify statistically significant factors. Tabulate results with error margins to highlight reproducibility (e.g., ±2% SD for high-purity batches) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies using HPLC or GC-MS to track decomposition products. Test conditions (e.g., humidity, light exposure) in controlled environmental chambers. Apply Arrhenius kinetics to predict shelf life .
  • Data Consideration : Include degradation rate constants (kk) and activation energy (EaE_a) calculations in tables. Highlight discrepancies between predicted and observed stability, addressing potential catalytic impurities .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR for functional group identification, IR for carbonyl and alkyne stretches, and high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-reference with computational simulations (e.g., DFT for 13C^{13}C chemical shifts) .
  • Data Consideration : Provide spectral assignments in tabular form, noting coupling constants (JJ-values) and signal splitting patterns. Address overlapping peaks by 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the proposed reaction mechanisms of this compound synthesis?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and intermediate energies. Compare theoretical vs. experimental kinetic isotope effects (KIE) or stereochemical outcomes. Validate with isotopic labeling experiments .
  • Data Consideration : Tabulate computed activation barriers (ΔG\Delta G^\ddagger) and correlate with experimental rate data. Highlight deviations >10% as areas requiring mechanistic reassessment .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity assays?

  • Methodological Answer : Standardize cell-based assays (e.g., cytotoxicity in cancer vs. normal cell lines) with internal controls (e.g., reference inhibitors). Use orthogonal assays (e.g., enzymatic inhibition, fluorescence polarization) to confirm target engagement .
  • Data Consideration : Report IC50_{50} values with 95% confidence intervals. Use Bland-Altman plots to assess agreement between biological replicates .

Q. How should researchers design experiments to distinguish between stereochemical isomers of this compound derivatives?

  • Methodological Answer : Employ chiral chromatography (e.g., HPLC with amylose-based columns) and circular dichroism (CD) spectroscopy. Synthesize enantiopure reference standards via asymmetric catalysis for comparative analysis .
  • Data Consideration : Include retention times, enantiomeric excess (ee%), and CD ellipticity values. Address baseline separation challenges by testing mobile-phase modifiers (e.g., trifluoroacetic acid) .

Data Management and Reproducibility

Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound research?

  • Methodological Answer : Use electronic lab notebooks (ELNs) like Chemotion to document raw data, metadata, and experimental conditions. Deposit datasets in repositories such as RADAR4Chem with standardized ontologies (e.g., ChEBI identifiers) .
  • Data Consideration : Include metadata templates for reaction parameters (e.g., equivalents, stoichiometry) and instrumental settings (e.g., NMR pulse sequences) .

Q. How can researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct phase-solubility studies using shake-flask or UV/Vis spectrophotometry. Apply Hansen solubility parameters (HSPs) to correlate solvent properties with dissolution behavior. Validate with molecular dynamics (MD) simulations .
  • Data Consideration : Report solubility (mg/mL) with temperature and agitation controls. Use ternary phase diagrams to identify co-solvent systems improving solubility >20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.